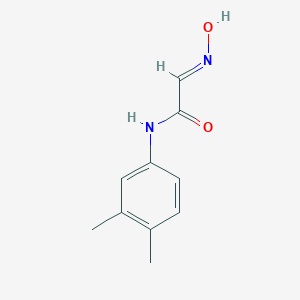

N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide, commonly known as DMPHIA, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the amino acid tyrosine, and is used as an inhibitor of enzymes, primarily those involved in metabolic pathways. DMPHIA has been used in a variety of studies, from cancer research to drug development, and is an important tool in the field of biochemistry. In

Wissenschaftliche Forschungsanwendungen

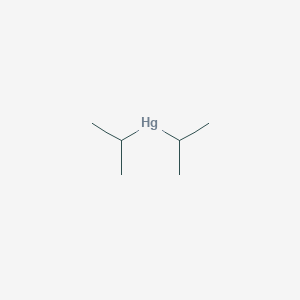

DMPHIA has been used in a variety of scientific research applications. It has been used to study the metabolism of drugs and other compounds, as well as to inhibit enzymes involved in metabolic pathways. It has also been used to study the effects of drugs on cancer cells, as well as to study the effects of drugs on the immune system. Additionally, DMPHIA has been used to study the effects of hormones on the body, as well as to study the effects of toxic metals on the body.

Wirkmechanismus

The mechanism of action of DMPHIA is relatively simple. It acts as an inhibitor of enzymes involved in metabolic pathways, primarily those involved in the metabolism of drugs and other compounds. By inhibiting the activity of these enzymes, DMPHIA can prevent the metabolism of drugs and other compounds, allowing them to remain in the body for longer periods of time.

Biochemical and Physiological Effects

DMPHIA has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic pathways, leading to changes in the levels of certain hormones and other compounds in the body. Additionally, DMPHIA has been shown to increase the sensitivity of certain cancer cells to certain drugs, as well as to increase the effectiveness of certain drugs in the treatment of certain types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

The primary advantage of using DMPHIA in laboratory experiments is its ability to inhibit the activity of enzymes involved in metabolic pathways. This allows researchers to study the effects of drugs and other compounds on the body without the interference of the body's own metabolic pathways. Additionally, DMPHIA has been shown to increase the sensitivity of certain cancer cells to certain drugs, as well as to increase the effectiveness of certain drugs in the treatment of certain types of cancer.

The primary limitation of using DMPHIA in laboratory experiments is its relatively short half-life. DMPHIA is rapidly metabolized in the body, leading to a short period of time in which it can be effective. Additionally, DMPHIA can be toxic in high doses, and care should be taken to ensure that the compound is used in a safe and controlled manner.

Zukünftige Richtungen

The future of DMPHIA is promising. Its ability to inhibit enzymes involved in metabolic pathways makes it a valuable tool in the study of drug metabolism and the effects of drugs on the body. Additionally, its ability to increase the sensitivity of certain cancer cells to certain drugs makes it a valuable tool in the treatment of certain types of cancer. In addition, future research could explore the use of DMPHIA in other applications, such as the study of the effects of toxic metals on the body or the study of the effects of hormones on the body. Additionally, further research could explore the use of DMPHIA in drug development, as well as the development of new inhibitors of metabolic pathways.

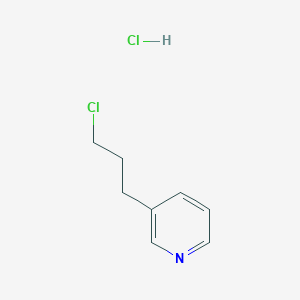

Synthesemethoden

The synthesis of DMPHIA is relatively simple and can be accomplished using a few common laboratory reagents. The first step is to react 3,4-dimethylphenol with hydroxylamine hydrochloride in aqueous solution. This reaction produces the intermediate compound N-(3,4-dimethylphenyl)-hydroxylamine, which is then reacted with acetic anhydride to produce DMPHIA.

Eigenschaften

IUPAC Name |

(2E)-N-(3,4-dimethylphenyl)-2-hydroxyiminoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-3-4-9(5-8(7)2)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWMUOGEOATZNF-IZZDOVSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=NO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C=N/O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17122-69-9 |

Source

|

| Record name | NSC106587 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)